molecular formula C18H18N4O2 B7687367 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

Cat. No. B7687367
M. Wt: 322.4 g/mol
InChI Key: MOBDDXYXBXQQAI-UHFFFAOYSA-N
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Description

4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and exhibit anti-microbial activity. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in lab experiments is its ability to selectively target specific enzymes and proteins. This compound has also been found to have low toxicity and high stability, making it an ideal candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for this compound, such as its potential use in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves the reaction of pyridine-3-carboxylic acid hydrazide with o-tolunitrile and 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has various scientific research applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-2-3-8-15(13)20-16(23)9-4-10-17-21-18(22-24-17)14-7-5-11-19-12-14/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDDXYXBXQQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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